Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is a complex organic compound that features a benzofuran core, a chlorophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine or amide.
Esterification: The final step involves esterification, where the carboxylic acid derivative of the compound reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with protein active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The carbamoyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
- Ethyl 2-((2-((4-bromophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
- Ethyl 2-((2-((4-methylphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
Uniqueness
Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is unique due to the presence of the chlorophenyl group, which can significantly influence its biological activity and binding properties. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, potentially leading to distinct pharmacological effects compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
ethyl 2-[[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-2-26-19(25)18(24)22-15-13-5-3-4-6-14(13)27-16(15)17(23)21-12-9-7-11(20)8-10-12/h3-10H,2H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPVTNAHXHWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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